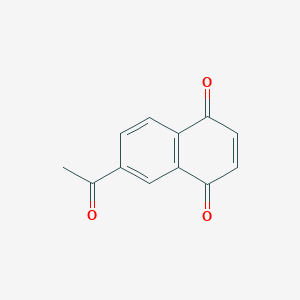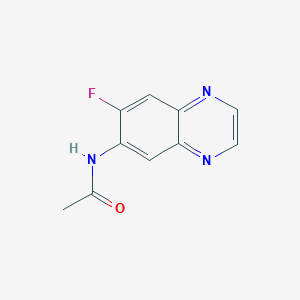
N-(7-Fluoroquinoxalin-6-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(7-Fluoroquinoxalin-6-yl)acetamide is a chemical compound with the molecular formula C₁₀H₈FN₃O and a molecular weight of 205.19 g/mol . It belongs to the class of aromatic heterocycles and is primarily used for research purposes . This compound is characterized by the presence of a fluoroquinoxaline moiety, which is known for its potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(7-Fluoroquinoxalin-6-yl)acetamide can be achieved through various methods. One common approach involves the cyanoacetylation of amines. This method typically involves the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring the reactants without solvent at elevated temperatures, such as 70°C, followed by overnight stirring at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale synthesis would likely involve optimizing the reaction conditions mentioned above to ensure high yield and purity. This could include the use of continuous flow reactors and automated systems to control temperature and reaction time precisely.
化学反応の分析
Types of Reactions
N-(7-Fluoroquinoxalin-6-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The fluoro group in the quinoxaline ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products
The major products formed from these reactions include various quinoxaline derivatives, amine derivatives, and substituted quinoxalines, depending on the specific reaction conditions and reagents used.
科学的研究の応用
N-(7-Fluoroquinoxalin-6-yl)acetamide has several applications in scientific research:
作用機序
The mechanism of action of N-(7-Fluoroquinoxalin-6-yl)acetamide is not fully understood. compounds containing the fluoroquinoxaline moiety are known to interact with various molecular targets, including enzymes and receptors. These interactions can modulate biological pathways, leading to potential therapeutic effects . For example, fluoroquinolones, a related class of compounds, inhibit bacterial DNA-gyrase, which is essential for bacterial DNA replication .
類似化合物との比較
Similar Compounds
Fluoroquinolones: These compounds share the fluoroquinoxaline moiety and are known for their antibacterial properties.
Quinazoline Derivatives: These compounds have similar structural features and are studied for their antiproliferative activities against cancer cells.
Phenoxyacetamide Derivatives: These compounds are investigated for their pharmacological activities, including potential therapeutic applications.
Uniqueness
N-(7-Fluoroquinoxalin-6-yl)acetamide is unique due to its specific substitution pattern on the quinoxaline ring, which may confer distinct biological activities compared to other similar compounds
特性
CAS番号 |
920034-11-3 |
|---|---|
分子式 |
C10H8FN3O |
分子量 |
205.19 g/mol |
IUPAC名 |
N-(7-fluoroquinoxalin-6-yl)acetamide |
InChI |
InChI=1S/C10H8FN3O/c1-6(15)14-8-5-10-9(4-7(8)11)12-2-3-13-10/h2-5H,1H3,(H,14,15) |
InChIキー |
COLBIFSGBMNCLP-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1=CC2=NC=CN=C2C=C1F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


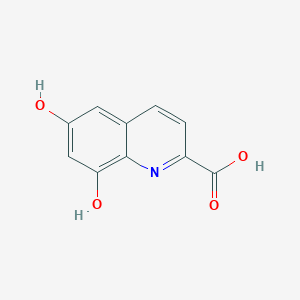

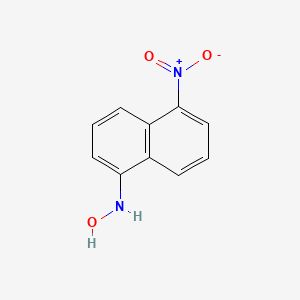
![3-Methyl-1H-pyrazolo[3,4-b]quinolin-4(9H)-one](/img/structure/B11898461.png)
![2-((4-Amino-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol](/img/structure/B11898463.png)
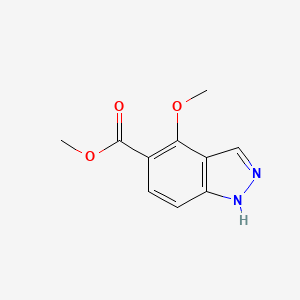
![Ethyl 7-methylpyrrolo[1,2-c]pyrimidine-3-carboxylate](/img/structure/B11898475.png)

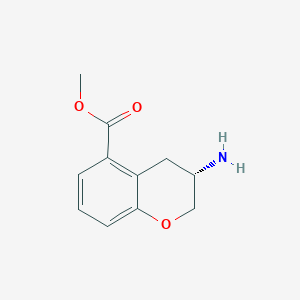
![Methyl 5-hydroxy-2-methylpyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B11898494.png)
![3-Methyl-6-(trifluoromethyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-b]pyridine](/img/structure/B11898500.png)
![2-Amino-3H-indeno[2,1-D]pyrimidin-4(9H)-one](/img/structure/B11898502.png)

